2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene
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Overview
Description
2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene is an organic compound with the molecular formula C22H29BrO. It is a derivative of benzene, featuring a benzyloxy group, a bromine atom, and a dimethyloctyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1-benzyloxy-4-(1,1-dimethyl-2-octylene) benzene.
Catalytic Hydrogenation: The starting material undergoes catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst to remove the benzyl protecting group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Typical reagents include sodium amide (NaNH2) for amination, sodium thiolate (NaSR) for thiolation, and sodium alkoxide (NaOR) for alkoxylation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Major Products
Substitution: Products include 2-benzyloxy-1-amino-4-(1,1-dimethyloctyl)benzene, 2-benzyloxy-1-thio-4-(1,1-dimethyloctyl)benzene, and 2-benzyloxy-1-alkoxy-4-(1,1-dimethyloctyl)benzene.
Oxidation: Major products include 2-benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzaldehyde.
Reduction: Major products include 2-benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzyl alcohol.
Scientific Research Applications
2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated aromatic compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals, including advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The bromine atom and benzyloxy group can interact with nucleophilic sites on enzymes and receptors, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may affect signaling pathways by altering the function of key proteins and enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzyloxy-4-bromobenzene: Lacks the dimethyloctyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
2-Benzyloxy-1-bromo-4-(bromomethyl)benzene: Contains an additional bromomethyl group, which can lead to different reactivity and applications.
Uniqueness
2-Benzyloxy-1-bromo-4-(1,1-dimethyloctyl)benzene is unique due to the presence of the bulky dimethyloctyl group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
1-bromo-4-(2-methylnonan-2-yl)-2-phenylmethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BrO/c1-4-5-6-7-11-16-23(2,3)20-14-15-21(24)22(17-20)25-18-19-12-9-8-10-13-19/h8-10,12-15,17H,4-7,11,16,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPPFYCKRDSTOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608111 |
Source
|
Record name | 2-(Benzyloxy)-1-bromo-4-(2-methylnonan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70120-17-1 |
Source
|
Record name | 2-(Benzyloxy)-1-bromo-4-(2-methylnonan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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